N-[(thiophen-2-yl)methyl]-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide
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Overview
Description
N-[(thiophen-2-yl)methyl]-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide is a synthetic compound that belongs to the class of azetidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-2-yl)methyl]-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the thiophene ring: This step involves the attachment of the thiophene moiety to the azetidine ring, often through a nucleophilic substitution reaction.
Attachment of the triazole ring: The triazole ring is introduced via a click chemistry reaction, which is a copper-catalyzed azide-alkyne cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(thiophen-2-yl)methyl]-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(thiophen-2-yl)methyl]-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high affinity, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(thiophen-2-yl)methyl]-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide: Unique due to the combination of thiophene, triazole, and azetidine rings.
Thiophene derivatives: Known for their applications in organic electronics and medicinal chemistry.
Triazole derivatives: Widely used as antifungal agents and in click chemistry.
Azetidine derivatives: Explored for their potential as enzyme inhibitors and in the synthesis of complex molecules.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c18-12(13-6-11-2-1-5-19-11)16-7-10(8-16)9-17-4-3-14-15-17/h1-5,10H,6-9H2,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIWLRFWSOTKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CS2)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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